molecular formula C31H34N2O7 B13639164 2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid

2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid

Cat. No.: B13639164
M. Wt: 546.6 g/mol
InChI Key: ZRFRKKGRRODIKJ-UHFFFAOYSA-N
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Description

2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid is a complex organic compound with a molecular formula of C27H32N2O6 and a molecular weight of 480.55278 g/mol . This compound is characterized by the presence of a piperidine ring, a furan ring, and a fluorenylmethoxycarbonyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The process typically starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The fluorenylmethoxycarbonyl (Fmoc) group is then introduced to protect the amino group. The furan ring is incorporated through a series of coupling reactions, followed by deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran compounds, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both Boc and Fmoc protecting groups allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

IUPAC Name

2-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid

InChI

InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-15-8-9-20(17-32)33(18-27-25(28(34)35)14-16-38-27)30(37)39-19-26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h4-7,10-14,16,20,26H,8-9,15,17-19H2,1-3H3,(H,34,35)

InChI Key

ZRFRKKGRRODIKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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